molecular formula C22H28N2O3 B13780719 N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide CAS No. 64511-69-9

N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide

Cat. No.: B13780719
CAS No.: 64511-69-9
M. Wt: 368.5 g/mol
InChI Key: UUBCFFXJYYLANK-UHFFFAOYSA-N
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Description

N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide is a complex organic compound with a molecular formula of C22H28N2O3 This compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-phenylpiperidine with epichlorohydrin to form an intermediate. This intermediate is then reacted with 4-hydroxyacetophenone under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and equipment. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to certain receptors or enzymes, potentially modulating their activity. This compound may also interact with cellular pathways involved in pain and inflammation, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

64511-69-9

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N-[4-[2-hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl]acetamide

InChI

InChI=1S/C22H28N2O3/c1-17(25)23-20-7-9-22(10-8-20)27-16-21(26)15-24-13-11-19(12-14-24)18-5-3-2-4-6-18/h2-10,19,21,26H,11-16H2,1H3,(H,23,25)

InChI Key

UUBCFFXJYYLANK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCC(CC2)C3=CC=CC=C3)O

Origin of Product

United States

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